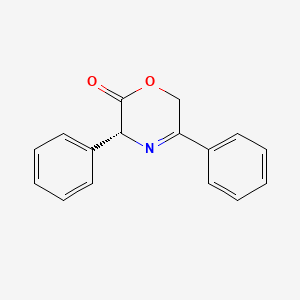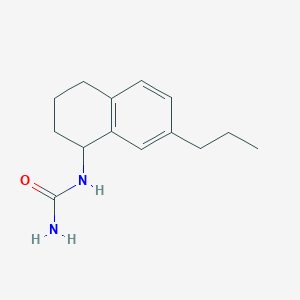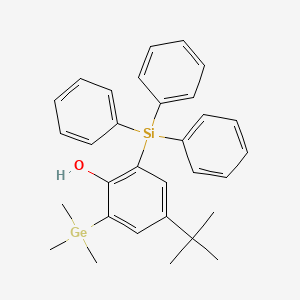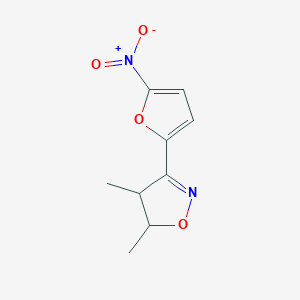
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one is a heterocyclic organic compound featuring a 1,4-oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with an appropriate amine and an acid catalyst to form the oxazine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one: A stereoisomer with similar structural features but different spatial arrangement.
3,5-Diphenyl-1,4-oxazin-2-one: Lacks the 3,6-dihydro feature, leading to different chemical properties.
3,5-Diphenyl-1,4-oxazepine: A related compound with a seven-membered ring.
Uniqueness
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one is unique due to its specific stereochemistry and the presence of the 1,4-oxazine ring
Propiedades
Número CAS |
64976-18-7 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
(5R)-3,5-diphenyl-2,5-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C16H13NO2/c18-16-15(13-9-5-2-6-10-13)17-14(11-19-16)12-7-3-1-4-8-12/h1-10,15H,11H2/t15-/m1/s1 |
Clave InChI |
FWTHXDFMSQYCID-OAHLLOKOSA-N |
SMILES isomérico |
C1C(=N[C@@H](C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(=NC(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)



![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)


![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
